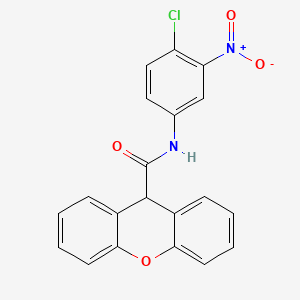

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide

Descripción

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative characterized by a 9H-xanthene backbone linked to a substituted phenyl group via an amide bond. The phenyl substituent at the 4-chloro-3-nitro position introduces electron-withdrawing effects, which may influence its physicochemical properties and biological interactions. The compound’s structural uniqueness lies in its combination of the planar xanthene system and the nitro-chlorophenyl group, which may enhance intermolecular interactions such as hydrogen bonding and π-π stacking .

Propiedades

Fórmula molecular |

C20H13ClN2O4 |

|---|---|

Peso molecular |

380.8 g/mol |

Nombre IUPAC |

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C20H13ClN2O4/c21-15-10-9-12(11-16(15)23(25)26)22-20(24)19-13-5-1-3-7-17(13)27-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,24) |

Clave InChI |

SBSMCHZKVXBPIF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(4-cloro-3-nitrofenil)-9H-xanteno-9-carboxamida generalmente implica la reacción del ácido 9H-xanteno-9-carboxílico con 4-cloro-3-nitroanilina. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en condiciones anhidras. La mezcla de reacción se agita a temperatura ambiente durante varias horas para asegurar la conversión completa al producto deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como recristalización y cromatografía para obtener N-(4-cloro-3-nitrofenil)-9H-xanteno-9-carboxamida de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(4-cloro-3-nitrofenil)-9H-xanteno-9-carboxamida puede sufrir varias reacciones químicas, incluyendo:

Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.

Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas.

Hidrólisis: El grupo carboxamida se puede hidrolizar al ácido carboxílico y amina correspondientes en condiciones ácidas o básicas.

Reactivos y condiciones comunes

Reducción: Hidrógeno gaseoso, paladio sobre carbón (Pd/C)

Sustitución: Nucleófilos (aminas, tioles), solventes como dimetilformamida (DMF)

Hidrólisis: Ácido clorhídrico (HCl), hidróxido de sodio (NaOH)

Principales productos formados

Reducción: N-(4-amino-3-clorofenil)-9H-xanteno-9-carboxamida

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado

Hidrólisis: Ácido 9H-xanteno-9-carboxílico y 4-cloro-3-nitroanilina

Aplicaciones Científicas De Investigación

N-(4-cloro-3-nitrofenil)-9H-xanteno-9-carboxamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como un posible candidato a fármaco debido a su estructura química única y actividades biológicas.

Industria: Utilizado en el desarrollo de materiales avanzados con propiedades ópticas y electrónicas específicas.

Mecanismo De Acción

El mecanismo de acción de N-(4-cloro-3-nitrofenil)-9H-xanteno-9-carboxamida implica su interacción con objetivos moleculares y vías específicas. El grupo nitro del compuesto puede sufrir biorreducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos. Además, la estructura central de xanteno puede contribuir a la capacidad del compuesto para interactuar con proteínas y enzimas, modulando su actividad.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a common xanthene-carboxamide core with several analogs but differs in the substituents on the phenyl ring. Key comparisons include:

*Estimated based on substituent contributions.

†Predicted: Nitro and xanthene oxygen groups contribute to acceptor count.

‡Reported logP from ChemSpider data .

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The nitro and chloro substituents in the target compound increase lipophilicity (logP ~5.4) compared to analogs with cyano (logP 3.2) or methoxy groups (logP 1.8) .

Physicochemical Properties

- Solubility : The nitro and chloro groups reduce aqueous solubility due to increased hydrophobicity. In contrast, methoxyethyl or benzyloxy derivatives exhibit moderate solubility via polar functional groups .

- Melting points : While direct data for the target compound is unavailable, analogs like N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide melt at 160–195°C, suggesting high thermal stability for xanthene derivatives .

Actividad Biológica

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a xanthene core structure with a carboxamide group and a 4-chloro-3-nitrophenyl substituent. This unique structural configuration is believed to contribute to its biological activity.

The biological activity of N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the nitro and chloro groups enhances its reactivity and binding affinity, potentially leading to inhibition or modulation of specific biological pathways.

Antimicrobial Activity

Research has indicated that N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have shown that N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

- Caspase Activation : The activation of caspase-3 has been noted, which is a crucial step in the apoptotic pathway.

Research Findings and Case Studies

Several studies have explored the biological activity of N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide:

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |

| Anticancer | Induces apoptosis in various cancer cell lines (e.g., MCF-7, A549) through caspase activation. |

| Enzyme Inhibition | Potential inhibitor of key enzymes involved in cancer progression (e.g., topoisomerases). |

Case Study: Anticancer Activity

In a study published in 2022, N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide was tested against several human cancer cell lines using the MTT assay to evaluate cytotoxicity. The results indicated that the compound exhibited significant inhibitory effects on cell viability with IC50 values ranging from 5 to 15 µM across different cell lines:

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 | 8.5 | 85 |

| A549 | 7.2 | 90 |

| DU145 | 10.1 | 80 |

These findings suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.